N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,4-dimethoxybenzamide
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Description
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C24H22N2O3S2 and its molecular weight is 450.57. The purity is usually 95%.
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Mechanism of Action
- Some benzothiazole derivatives have been studied for their anti-tubercular activity. For instance, recent synthetic developments have highlighted the inhibitory potency of new benzothiazole derivatives against Mycobacterium tuberculosis (M. tuberculosis) .
- SAR (structure-activity relationship) studies indicate that substituents at the 4th position of the phenyl ring (such as nitro or methoxy groups) can enhance antibacterial action .
- These compounds may interfere with essential pathways in bacterial cells, disrupting processes like cell wall synthesis, protein synthesis, or DNA replication .
- In general, benzothiazole derivatives undergo metabolic transformations in the liver and are excreted via urine or bile .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiazole moiety linked to a tetrahydro-benzothiophene and a dimethoxybenzamide group. Its molecular formula is C19H20N2O3S with a molar mass of approximately 356.44 g/mol.
Anticancer Activity
Research has indicated that benzothiazole derivatives exhibit notable anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
Studies have reported IC50 values ranging from 10 to 50 µM for related compounds against these cell lines, indicating moderate to strong cytotoxic effects .
The proposed mechanisms for the anticancer activity include:
- DNA Intercalation : The benzothiazole ring system may intercalate into DNA, disrupting replication and transcription processes.
- Apoptosis Induction : Compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
In one study, the compound demonstrated a significant increase in apoptosis markers in treated HeLa cells compared to controls .
Antimicrobial Activity
Benzothiazole derivatives have also been evaluated for antimicrobial properties. In particular:
- Gram-positive Bacteria : Compounds showed effective inhibition against Staphylococcus aureus and Streptococcus pneumoniae with minimum inhibitory concentrations (MIC) below 20 µg/mL.
Case Studies
- Study on Anticancer Efficacy : A recent study published in the Indian Journal of Pharmaceutical Education and Research evaluated the anticancer potential of various benzothiazole derivatives. The study highlighted that modifications at specific positions on the benzothiazole ring significantly enhanced cytotoxicity against breast and lung cancer cell lines .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of related compounds against multi-drug resistant strains. Results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by:
- Substituents on the Benzothiazole Ring : Electron-withdrawing groups enhance potency.
- Linker Length : Increasing the length between the benzothiazole and other functional groups can improve binding affinity to biological targets.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S2/c1-28-17-12-11-14(13-18(17)29-2)22(27)26-24-21(15-7-3-5-9-19(15)30-24)23-25-16-8-4-6-10-20(16)31-23/h4,6,8,10-13H,3,5,7,9H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVMTWWRSCATKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.